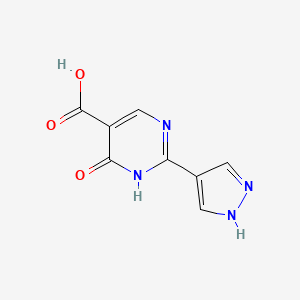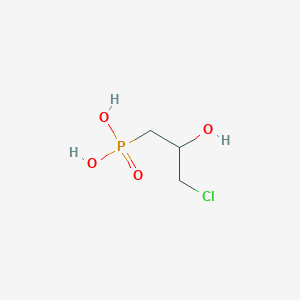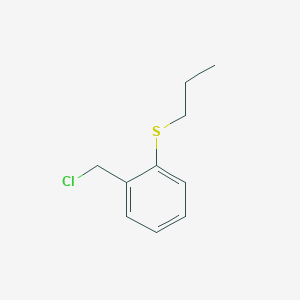
(2,2,2-Trifluoroethoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trifluoroethoxy)carbohydrazide is a chemical compound with the molecular formula C3H6ClF3N2O2. It is known for its unique properties due to the presence of trifluoroethoxy and carbohydrazide groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroethoxy)carbohydrazide typically involves the reaction of 2,2,2-trifluoroethanol with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroethoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and lithium dialkylamides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(2,2,2-Trifluoroethoxy)carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroethoxy)carbohydrazide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbohydrazide moiety can form hydrogen bonds and interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles: These compounds share the trifluoroethoxy group but have different core structures.
Thiocarbohydrazide derivatives: These compounds have similar hydrazide functionalities but differ in their sulfur content.
Uniqueness
(2,2,2-Trifluoroethoxy)carbohydrazide is unique due to its combination of trifluoroethoxy and carbohydrazide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C3H5F3N2O2 |
|---|---|
Molecular Weight |
158.08 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-aminocarbamate |
InChI |
InChI=1S/C3H5F3N2O2/c4-3(5,6)1-10-2(9)8-7/h1,7H2,(H,8,9) |
InChI Key |
HLYNAMTWKPYPGI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


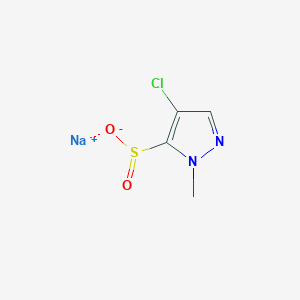
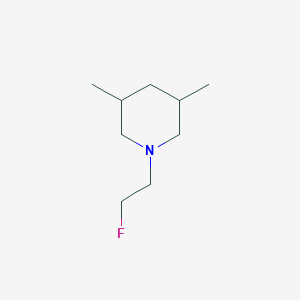
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189047.png)
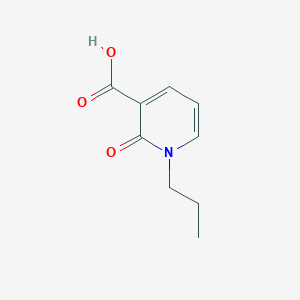
![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
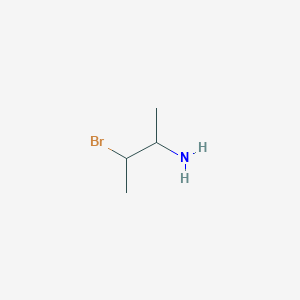
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)
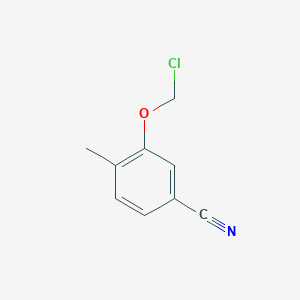
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)
